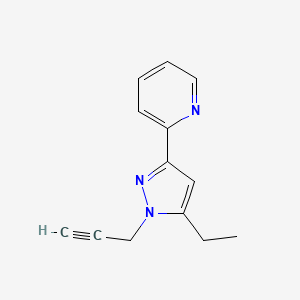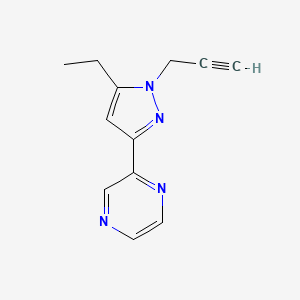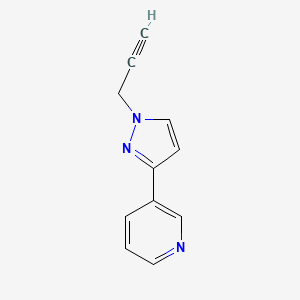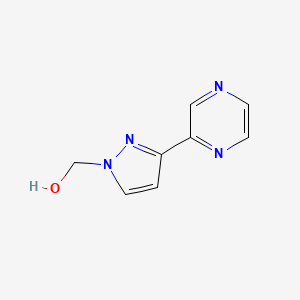
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine
概要
説明
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a common motif in medicinal chemistry known for its stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine typically involves a multi-step process:
Formation of the Triazole Ring:
Attachment of Ethoxymethyl Group: : The ethoxymethyl group is introduced via an alkylation reaction, using ethoxymethyl chloride and a suitable base like sodium hydride.
Introduction of the Amine Function:
Industrial Production Methods
Industrial production of this compound would scale up the above synthesis steps, emphasizing the use of cost-effective reagents, optimization of reaction conditions to increase yield and purity, and implementation of safe handling and waste management procedures.
化学反応の分析
Types of Reactions
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine undergoes several types of chemical reactions:
Oxidation: : Oxidative reactions can be used to further modify the triazole ring or the ethoxymethyl group.
Reduction: : Reduction reactions may be employed to reduce any functional groups present in the synthesis intermediates.
Substitution: : The triazole ring can participate in nucleophilic or electrophilic substitution reactions, making it a versatile synthetic intermediate.
Common Reagents and Conditions
Common reagents include:
Copper Catalysts: for cycloaddition reactions.
Bases: like sodium hydride for alkylation.
Reducing Agents: such as sodium borohydride for reductive amination.
Major Products
The major products of these reactions often include various functionalized derivatives of the triazole ring, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, due to its reactive triazole ring and functional groups.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for biological pathways.
Medicine
The triazole moiety in this compound is a common feature in many drugs, suggesting potential pharmaceutical applications, particularly in the development of antifungal or antiviral agents.
Industry
Industrially, this compound may be used in the synthesis of polymers, agrochemicals, and materials science research.
作用機序
Mechanism
The exact mechanism by which 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering biological pathways.
Molecular Targets
Potential molecular targets include enzymes involved in metabolic pathways or cellular receptors, where the triazole ring can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: : Lacks the ethoxymethyl and amine functional groups, making it less versatile.
2-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine: : Similar but with a methoxymethyl group instead of ethoxymethyl, potentially leading to different chemical properties and reactivities.
Uniqueness
The presence of the ethoxymethyl group in 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylethan-1-amine enhances its solubility and modifies its reactivity, making it unique among similar triazole derivatives.
特性
IUPAC Name |
2-[4-(ethoxymethyl)triazol-1-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-7-8-6-12(11-10-8)5-4-9-2/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDFIMFMUYLXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















